1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride
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Overview
Description
1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a pyrrolidine ring and an indene moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor, such as an indene derivative, with a pyrrolidine derivative under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as recrystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride: This compound shares a similar spirocyclic structure but with different functional groups and biological activities.
1’-Methylspiro[indoline-3,4’-piperidine]: Another spirocyclic compound with potential anti-tumor activity.
Uniqueness
1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62594-47-2 |
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Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1'-methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-8-4-7-13(14)9-11-5-2-3-6-12(11)10-13;/h2-3,5-6H,4,7-10H2,1H3;1H |
InChI Key |
RYRNUXWVUFEFQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CC3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
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